molecular formula C66H98O26 B12370443 Condurango glycoside E3

Condurango glycoside E3

Cat. No.: B12370443
M. Wt: 1307.5 g/mol
InChI Key: JACVSUHGIDCGLG-RCLGJGBLSA-N
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Description

Condurango glycoside E3 is a pregnanate glycoside derived from the dry bark of Marsdenia cundurango, a plant belonging to the Apocynaceae family . This compound has garnered attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Condurango glycoside E3 is typically isolated from the dried bark of Marsdenia cundurango. The extraction process involves several steps, including solvent extraction, purification, and crystallization . Specific synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through natural extraction methods.

Chemical Reactions Analysis

Types of Reactions

Condurango glycoside E3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, chloroform, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.

Scientific Research Applications

Condurango glycoside E3 has several scientific research applications, including:

Comparison with Similar Compounds

Condurango glycoside E3 is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pregnanate glycosides derived from Marsdenia cundurango, such as Condurango glycoside A and Condurango glycoside B . These compounds share similar structural features but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C66H98O26

Molecular Weight

1307.5 g/mol

IUPAC Name

[(3S,8S,10R,11S,12S,13S,14R,17S)-17-acetyl-11-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C66H98O26/c1-31(68)40-22-25-66(76)64(40,8)60(88-45(70)19-18-37-16-14-13-15-17-37)58(85-36(6)69)59-63(7)23-21-39(26-38(63)20-24-65(59,66)75)86-46-27-41(77-9)53(32(2)81-46)89-47-28-42(78-10)54(33(3)82-47)90-48-29-43(79-11)55(34(4)83-48)91-62-52(74)57(80-12)56(35(5)84-62)92-61-51(73)50(72)49(71)44(30-67)87-61/h13-20,32-35,39-44,46-62,67,71-76H,21-30H2,1-12H3/b19-18+/t32-,33-,34-,35+,39+,40-,41+,42+,43+,44-,46+,47+,48+,49-,50+,51-,52+,53-,54-,55-,56+,57+,58+,59?,60-,61+,62+,63+,64+,65+,66-/m1/s1

InChI Key

JACVSUHGIDCGLG-RCLGJGBLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4[C@@H]([C@H]([C@@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)O)OC)OC

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC

Origin of Product

United States

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